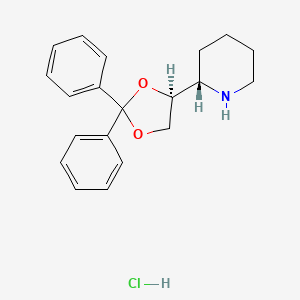

Dexoxadrol Hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de dexoxadrol est un anesthésique dissociatif qui agit comme antagoniste du récepteur NMDA. Il produit des effets similaires à ceux de la phéncyclidine chez les animaux. Le dexoxadrol, ainsi que son composé apparenté, l'étoxadrol, a initialement été développé comme analgésique pour usage humain. son développement a été interrompu en raison d'effets secondaires tels que des cauchemars et des hallucinations .

Méthodes De Préparation

La synthèse du chlorhydrate de dexoxadrol implique plusieurs étapes clés. Une méthode comprend l'addition stéréosélective de bromure de vinylmagnésium à des N-(3-butényl)imines dérivées du diphenylcétal de D-glycéraldéhyde, suivie d'une réaction de métathèse de fermeture de cycle. Cette méthode permet la synthèse asymétrique du (S)-2-[(S)-2,2-diphényl-1,3-dioxolan-4-yl]pipéridine (dexoxadrol) à partir du D-mannitol en six étapes avec un rendement global de 43% .

Analyse Des Réactions Chimiques

Le chlorhydrate de dexoxadrol subit diverses réactions chimiques, notamment :

Oxydation : Le dexoxadrol peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits oxydés.

Réduction : Les réactions de réduction peuvent convertir le dexoxadrol en ses formes réduites.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les groupes alkyles.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents halogénants. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

Le chlorhydrate de dexoxadrol a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé dans l'étude des antagonistes du récepteur NMDA et de leurs relations structure-activité.

Biologie : Les chercheurs utilisent le dexoxadrol pour étudier les effets de l'antagonisme du récepteur NMDA sur l'activité neuronale et le comportement.

Médecine : Bien qu'il ne soit pas utilisé en clinique, le dexoxadrol sert de composé modèle pour étudier les effets pharmacologiques des anesthésiques dissociatifs.

5. Mécanisme d'action

Le chlorhydrate de dexoxadrol exerce ses effets en antagonisant le récepteur NMDA, un type de récepteur du glutamate dans le cerveau. En bloquant ce récepteur, le dexoxadrol inhibe la neurotransmission excitatrice médiée par le glutamate, ce qui conduit à ses effets anesthésiques et dissociatifs. Ce mécanisme implique la liaison du dexoxadrol au complexe ionophore du récepteur NMDA, empêchant l'afflux d'ions calcium et l'excitation neuronale subséquente .

Applications De Recherche Scientifique

Binding Affinity

The binding affinity of dexoxadrol to various receptors has been characterized through several studies. It shows significant potency at sigma receptors, with a Ki value of 19.0 nM for one target and 104.0 nM for another . This high affinity suggests that dexoxadrol could be effective in modulating pain pathways.

Pain Management

Dexoxadrol has been investigated for its analgesic properties in both acute and chronic pain scenarios. Notably, a study involving hospitalized cancer and arthritic patients demonstrated that dexoxadrol administered at doses of 10 mg or 20 mg, combined with acetylsalicylic acid, provided superior analgesic effects compared to either agent alone. Specifically, 50% of patients reported complete relief from severe pain when given a 20 mg dose orally twice daily .

Case Studies

- Cancer Pain Management : In a clinical trial involving 128 patients suffering from severe cancer-related pain, dexoxadrol was administered at a dosage of 20 mg twice daily. Results indicated that the drug achieved complete relief in 50% of participants and partial relief in an additional 28% .

- Psychotomimetic Effects : Research has shown that dexoxadrol can produce PCP-like behavioral effects in animal models, which may provide insights into its psychoactive properties and potential applications in psychiatry .

Comparative Analysis with Other Analgesics

| Drug | Mechanism | Dosage | Efficacy |

|---|---|---|---|

| Dexoxadrol | NMDA receptor antagonist | 20 mg orally | Complete relief in 50% patients |

| Acetylsalicylic Acid | COX inhibitor | 600 mg orally | Moderate analgesia |

| Codeine | Opioid agonist | 60 mg orally | Variable efficacy |

Adverse Effects

While dexoxadrol shows promise as an analgesic, it is not without risks. Adverse events reported include psychosis in some patients when administered at a dose of 20 mg . Monitoring for such effects is essential during treatment.

Mécanisme D'action

Dexoxadrol hydrochloride exerts its effects by antagonizing the NMDA receptor, a type of glutamate receptor in the brain. By blocking this receptor, dexoxadrol inhibits the excitatory neurotransmission mediated by glutamate, leading to its anesthetic and dissociative effects. This mechanism involves the binding of dexoxadrol to the NMDA receptor ionophore complex, preventing the influx of calcium ions and subsequent neuronal excitation .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de dexoxadrol est similaire à d'autres antagonistes du récepteur NMDA tels que :

Etoxadrol : Un composé apparenté aux propriétés pharmacologiques similaires mais avec des profils d'effets secondaires différents.

Phéncyclidine (PCP) : Un autre anesthésique dissociatif avec un mécanisme d'action similaire mais une puissance et un potentiel d'abus plus élevés.

Kétamine : Un anesthésique largement utilisé dont l'antagonisme du récepteur NMDA est le principal mécanisme d'action.

Le dexoxadrol est unique dans sa configuration structurelle spécifique, qui contribue à son profil pharmacologique et à ses effets secondaires distincts .

Activité Biologique

Dexoxadrol hydrochloride is a compound primarily recognized for its biological activity as an NMDA receptor antagonist and sigma receptor agonist. This article delves into its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 309.4021 g/mol

- Stereochemistry : Contains two defined stereocenters

- SMILES : [H][C@@]1(COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)[C@]4([H])CCCCN4

Dexoxadrol acts primarily by antagonizing the NMDA receptor, which is integral to excitatory neurotransmission in the central nervous system (CNS). Its high affinity for the phencyclidine (PCP) binding site within the NMDA receptor-associated ion channel is significant, as it competes with glutamate and other agonists, thereby modulating synaptic transmission and potentially reducing excitotoxicity associated with various neurological disorders .

Analgesic Properties

Dexoxadrol was initially developed as an analgesic. Clinical studies have demonstrated its efficacy in pain management:

- In a study involving hospitalized cancer and arthritic patients, dexoxadrol administered at doses of 10 mg or 20 mg in combination with acetylsalicylic acid showed superior analgesic effects compared to either agent alone. Specifically, 50% of patients reported complete pain relief while 28% experienced partial relief .

Side Effects and Safety

Despite its analgesic potential, dexoxadrol is associated with significant side effects, including:

- Psychotomimetic Effects : Patients have reported experiences such as hallucinations and unpleasant dreams.

- Adverse Events : In trials, 5 out of 74 healthy adult participants experienced psychosis at a single oral dose of 20 mg .

In Vitro and In Vivo Studies

Numerous studies have explored dexoxadrol's biological activity, revealing its complex interactions within neural pathways.

In Vitro Studies

- Dexoxadrol (10 µM) selectively blocked secondary components of synaptic responses in rat hippocampal slices, indicating its role in modulating neurotransmitter release .

In Vivo Studies

- A study on rat models demonstrated that dexoxadrol inhibited NMDA-induced acetylcholine release with an IC value of approximately 100 nM. This suggests a potent effect on neurotransmitter dynamics critical for motor control and cognitive functions .

Comparative Efficacy

The following table summarizes the comparative efficacy of dexoxadrol against other NMDA antagonists:

| Compound | IC (nM) | Notes |

|---|---|---|

| Dexoxadrol | 100 | Significant inhibition of NMDA-induced release |

| PCP | 68 | Benchmark for NMDA antagonism |

| Ketamine | 1600 | Less potent than dexoxadrol |

| Ethylketocyclazocine | 8300 | Much less effective compared to dexoxadrol |

Case Studies

A notable case involved administering dexoxadrol to patients experiencing severe pain due to advanced cancer. The results indicated that the combination therapy provided substantial relief, showcasing dexoxadrol's potential as a valuable analgesic despite its side effects.

Propriétés

Numéro CAS |

631-06-1 |

|---|---|

Formule moléculaire |

C20H24ClNO2 |

Poids moléculaire |

345.9 g/mol |

Nom IUPAC |

(2S)-2-[(4S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |

InChI |

InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H/t18-,19+;/m0./s1 |

Clé InChI |

GYPWNVSWCIMIHQ-GRTNUQQKSA-N |

SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

SMILES isomérique |

C1CCN[C@@H](C1)[C@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

SMILES canonique |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Dexoxadrol hydrochloride; NSC 526062; NSC-526062; Relane ; U 22558 A; d-Dioxadrol hydrochloride; Dexoxadrol HCl; U-22,559A; UNII-T0C1IR71L8. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.